2-isocyanatoethyl acrylate
Overview
Description
It is a colorless to almost colorless liquid with a density of 1.05 g/cm³ and a boiling point of 80-95°C at 15 Torr . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
2-isocyanatoethyl acrylate can be synthesized through various methods. One common synthetic route involves the reaction of acrylic acid with 2-isocyanatoethanol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Chemical Reactions Analysis
2-isocyanatoethyl acrylate undergoes several types of chemical reactions, including:
Addition Reactions: It can participate in polymerization reactions to form homopolymers or copolymers.
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and urethanes.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form amines and carbon dioxide.
Common reagents used in these reactions include catalysts like dibutyltin dilaurate for polymerization and various nucleophiles for substitution reactions. Major products formed from these reactions include polymers, ureas, and urethanes .
Scientific Research Applications
2-isocyanatoethyl acrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-isocyanatoethyl acrylate involves the reactivity of its isocyanate group. This group can form covalent bonds with nucleophiles such as amines and alcohols, leading to the formation of ureas and urethanes . These reactions are often catalyzed by specific catalysts and occur under controlled conditions to ensure specificity and efficiency .
Comparison with Similar Compounds
2-isocyanatoethyl acrylate is unique due to its dual functionality, combining the reactivity of an acrylate with that of an isocyanate. Similar compounds include:
2-Propenoic acid, 2-methyl-, 2-isocyanatoethyl ester: This compound has a similar structure but includes a methyl group, which can affect its reactivity and applications.
Methacryloyloxyethyl isocyanate: Another similar compound with a methacrylate group instead of an acrylate group, leading to different polymerization properties.
These compounds share similar reactivity but differ in their specific applications and properties due to variations in their chemical structure .
Properties
IUPAC Name |
2-isocyanatoethyl prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-6(9)10-4-3-7-5-8/h2H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNXHTDWGGVXID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
117229-85-3 | |
Record name | 2-Propenoic acid, 2-isocyanatoethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117229-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2075184 | |
Record name | 2-Propenoic acid, 2-isocyanatoethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13641-96-8 | |
Record name | 2-Isocyanatoethyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13641-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-isocyanatoethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013641968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-isocyanatoethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Isocyanatoethyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.368 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ISOCYANATOETHYLACRYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q1: What is 2-isocyanatoethyl acrylate and how is it typically used?
A1: this compound, also known as 2-acryloyloxyethyl isocyanate, is a bifunctional molecule containing both isocyanate (-NCO) and acrylate (-CH=CH-COO-) groups. This unique structure makes it a valuable building block for synthesizing various polymers, particularly in the field of UV-curable materials. The isocyanate group readily reacts with alcohols to form urethane linkages, while the acrylate group enables rapid polymerization upon exposure to UV light.
Q2: How does this compound contribute to the properties of UV-curable coatings?
A2: this compound is often used to synthesize poly(alkyl urethane) acrylate oligomers (AUAOs), which are key components in UV-curable coatings [, ]. These oligomers possess desirable properties for coatings, such as low viscosity, good adhesion, and excellent mechanical properties after curing [, , ]. The urethane acrylate oligomers can also be used for UV curable inks and adhesives [, ].
Q3: Can you provide an example of how this compound is used to modify natural polymers for UV-curable applications?
A3: Researchers have successfully modified cellulose nanocrystals (CNC) with this compound to enhance their compatibility with UV-curable polyurethane acrylate (PUA) coatings []. This modification involves introducing acrylic groups onto the CNC surface, allowing for better dispersion and interaction within the PUA matrix during UV curing. This leads to improved mechanical properties and surface hardness of the resulting nanocomposite coatings [].
Q4: Besides cellulose, has this compound been used to modify other natural polymers for UV-curable applications?
A4: Yes, this compound has been successfully used to modify castor oil, a natural triglyceride, to create a novel UV-curable resin []. This modification takes advantage of the hydroxyl groups present in castor oil, which react with the isocyanate group of this compound to form urethane acrylate. This modified castor oil can then be crosslinked using UV irradiation, creating a potentially more sustainable alternative for UV-curable materials [].
Q5: What are the advantages of using macro cross-linkers containing this compound in the preparation of elastomers?
A5: Macro cross-linkers synthesized using this compound can impart unique properties to elastomers. For instance, they can be used to control the stress upturn behavior of the elastomer at large deformations []. By varying the fraction of vinyl side groups within the macro cross-linker, researchers can fine-tune the stress-strain characteristics of the resulting material [].
Q6: Are there any challenges associated with using macro cross-linkers containing this compound for elastomer synthesis?
A6: One potential challenge is the creation of artificial inhomogeneity in the cross-link density within the elastomer []. The presence of short poly(ethyl acrylate) strands within the macro cross-linker can limit the overall chain stretchability and create variations in the cross-linking density, ultimately influencing the mechanical properties of the final material [].
Q7: What are the potential benefits of using this compound in low-viscosity UV-curable coatings?
A7: Tri-functionality urethane acrylate synthesized from this compound exhibits low viscosity and is easy to handle during application []. This property allows for the formulation of UV-curable coatings with minimal or no solvent addition, making them more environmentally friendly. Furthermore, these low-viscosity coatings demonstrate excellent performance after curing, including high hardness, abrasion resistance, scratch resistance, heat resistance, and weather resistance [].
Q8: What other applications, beyond coatings, can benefit from the use of this compound?
A8: The versatility of this compound extends to applications such as printing inks and adhesives []. Its ability to form UV-curable materials with desirable mechanical properties makes it well-suited for these applications.
Q9: Can this compound be used in conjunction with other monomers in UV-curable systems?
A9: Yes, this compound is often combined with other monomers to achieve desired properties in the final cured material. For instance, it can be copolymerized with ethyl acrylate to create elastomers with tailored mechanical properties []. The choice of comonomer and its ratio can significantly impact the final properties of the cured material, including its flexibility, hardness, and thermal stability.
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